molecular formula C9H15NO B15092041 2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl-

2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl-

Cat. No.: B15092041
M. Wt: 153.22 g/mol
InChI Key: VGCIYYFFWGMTEE-VOTSOKGWSA-N
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Description

The compound 2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl- (CAS 1207839-99-3) is a propenone derivative characterized by a cyclopropyl group at the 1-position, a dimethylamino substituent at the 3-position, and a methyl group at the 2-position. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.198 g/mol . Key physicochemical properties include:

  • Hydrogen bond acceptors: 2
  • Hydrogen bond donors: 0
  • Rotatable bonds: 3
  • Aromatic rings: 0

The dimethylamino group may enhance solubility in slightly acidic environments due to protonation .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(6-10(2)3)9(11)8-4-5-8/h6,8H,4-5H2,1-3H3/b7-6+

InChI Key

VGCIYYFFWGMTEE-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1CC1

Canonical SMILES

CC(=CN(C)C)C(=O)C1CC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethylamine in the presence of a base, such as sodium hydride, under controlled temperature conditions. The reaction typically proceeds through the formation of an intermediate enolate, which then reacts with dimethylamine to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction.

Scientific Research Applications

1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethylamino group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Propen-1-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) pIC₅₀ cLogP Key Features Reference
Target Compound (CAS 1207839-99-3) 1-cyclopropyl, 3-dimethylamino, 2-methyl 139.20 N/A N/A High rotatable bonds, no aromatics
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (3) 4-chlorophenyl, cyclopropyl N/A N/A N/A Chlorophenyl enhances hydrophobicity
Alkyl-sulphonamide (49) Cyclopropyl-sulphonamide N/A ~5.1 N/A Moderate activity vs. MRC-5 cells
Dimethylamino-sulphonamide (51) Dimethylamino-sulphonamide N/A ~5.1 N/A Similar activity to cyclopropyl analog
Tosylate (53) Aromatic sulphonamide N/A <4.2 4.4 Low activity, high cLogP

Key Observations:

Cyclopropyl vs. Aromatic Substituents :

  • Cyclopropyl groups (as in the target compound and compound 49) are associated with moderate bioactivity (pIC₅₀ ~5.1) in sulphonamide derivatives, whereas aromatic substituents (e.g., tosylate 53) reduce activity despite higher hydrophobicity (cLogP 4.4) .
  • The target compound’s cyclopropyl group may confer steric stability without significantly increasing hydrophobicity, unlike chlorophenyl analogs .

In the target compound, the dimethylamino group may improve solubility via protonation, balancing the hydrophobic cyclopropyl and methyl groups .

Biological Activity

2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl- (CAS No. 21666-68-2) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula: C₈H₁₃NO
  • Molecular Weight: 139.19 g/mol
  • Structure: The compound features a cyclopropyl group and a dimethylamino group attached to a propenone structure, which is crucial for its biological activity.

The biological activity of 2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl- is primarily linked to its ability to interact with cellular components. It has been noted for its potential cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure suggests that it may function similarly to known microtubule-stabilizing agents like epothilones, which are effective in cancer therapy .

Case Studies and Research Findings

  • Cytotoxicity Studies:
    • A study screened various analogs of epothilones, including those similar to 2-Propen-1-one, for their ability to induce tubulin polymerization and cytotoxicity in tumor cells. The results indicated that modifications to the structure could significantly impact biological activity, with certain derivatives exhibiting enhanced potency .
  • Structure-Activity Relationship (SAR):
    • Research into the SAR of similar compounds has shown that the presence of specific functional groups can enhance or diminish biological activity. For instance, the dimethylamino group is essential for maintaining cytotoxic properties, while alterations in the cyclopropyl moiety can lead to variations in efficacy .
  • In Vivo Studies:
    • Preliminary in vivo studies have suggested that compounds with similar structures exhibit significant antitumor activity in animal models. These studies emphasize the importance of further exploration into dosage and delivery methods to maximize therapeutic effects .

Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cells
Tubulin PolymerizationSimilar mechanism to epothilones
Structure-Activity RelationshipFunctional group importance highlighted
PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.19 g/mol
CAS Number21666-68-2

Q & A

Q. What are the critical safety protocols for handling 1-cyclopropyl-3-(dimethylamino)-2-methyl-2-propen-1-one in academic laboratories?

Methodological Answer: Based on safety data sheets (SDS), the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards.
  • Ventilation: Use fume hoods to minimize aerosol or dust inhalation.
  • Emergency Measures: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. What synthetic strategies are effective for preparing this enone derivative?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. Example protocol:

React cyclopropanecarboxaldehyde with a dimethylaminoacetone derivative under basic conditions (e.g., NaOH or KOH in ethanol).

Optimize reaction parameters: Temperature (60–80°C), solvent (ethanol or THF), and catalyst (piperidine for improved yield) .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC or TLC.

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl and dimethylamino groups). For example, cyclopropyl protons appear as distinct multiplets at δ 1.0–1.5 ppm .
  • IR Spectroscopy: Detect carbonyl (C=O) stretching near 1680–1720 cm⁻¹ and C=C vibrations at 1600–1650 cm⁻¹ .
  • X-ray Crystallography: Use SHELXL (via SHELX suite) for single-crystal structure determination to resolve stereochemistry .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental and theoretical data?

Methodological Answer: Discrepancies between experimental NMR/IR and computational predictions often arise from solvent effects or tautomerism. Steps to address this:

Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate spectra in solvent models (e.g., PCM for ethanol).

Compare computed vs. experimental chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

Validate using AIM (Atoms in Molecules) theory to analyze electron density topology at bond critical points .

Q. What experimental designs are optimal for studying photophysical properties?

Methodological Answer: To investigate electronic transitions and excited-state behavior:

  • UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission in solvents of varying polarity (e.g., hexane vs. DMSO).
  • Time-Dependent DFT (TD-DFT): Model excited states to assign spectral bands. For example, TD-DFT can predict charge-transfer transitions involving the dimethylamino group .
  • Solvatochromism Analysis: Plot Stokes shift vs. solvent polarity (ET30) to assess intramolecular charge transfer.

Q. How can crystallographic data address ambiguities in molecular geometry?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) to refine bond lengths/angles.
  • Twinned Data: For crystals with twinning, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Validation Tools: Check using PLATON for missed symmetry or disorder in the cyclopropyl moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions?

Methodological Answer: Contradictions may arise from steric effects of the cyclopropyl group or electronic effects of the dimethylamino substituent. Strategies:

  • Kinetic Studies: Monitor reaction progress via in situ NMR to identify intermediates.
  • Steric Maps: Generate %VBur (Buried Volume) calculations to quantify steric hindrance around the carbonyl group.
  • Electronic Profiling: Use NBO (Natural Bond Orbital) analysis to assess electron donation from the dimethylamino group .

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